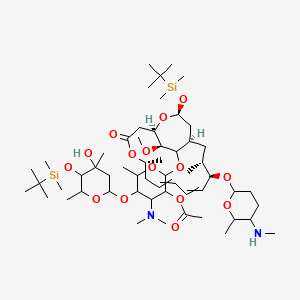

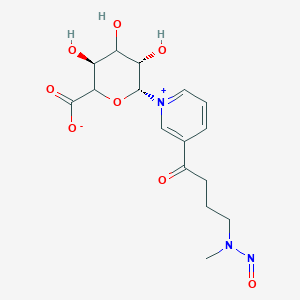

8-Hydroxy Mianserin β-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

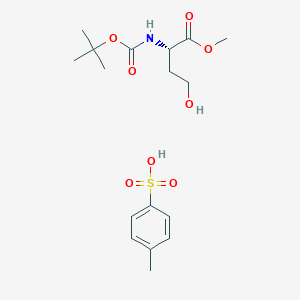

The synthesis of 8-Hydroxy Mianserin β-D-Glucuronide involves the coupling of 1,2,3,4,10,14b-hexahydro-8-hydroxy-2-(trifluoroacetyl)dibenzo[c,f]pyrazino[1,2-a]azepine with methyl [trichloroethanimidoyl 2,3,4-tris-O-(phenylmethyl)-α-D-glucopyranosid]uronate catalyzed by BF3, leading to diastereomeric β/α mixtures. The glucuronides of 2-demethylmianserin and 2-demethyl-Org 3770 are synthesized after deprotection, with the corresponding N(2)-methyl analogues obtained by reductive methylation (Boeckel, Delbressine, & Kaspersen, 2010).

Molecular Structure Analysis

The molecular structure of 8-Hydroxy Mianserin β-D-Glucuronide is characterized by a significant interaction with β-cyclodextrin (β-CD), forming stable complexes. Quantum chemical methods and isothermal titration calorimetry have revealed strong interactions between Mianserin (MIA) and β-CD, indicating that the complexation of MIA with β-CD is enthalpy and entropy-driven (Ignaczak, Pałecz, & Belica-Pacha, 2017).

Aplicaciones Científicas De Investigación

Mianserin's Pharmacological Properties

- Mianserin is a tetracyclic antidepressant that has been found to have antidepressant activity with fewer anticholinergic side effects and less cardiotoxicity compared to tricyclic antidepressants. It is well-tolerated, especially by the elderly and patients with cardiovascular disease, showing promise in treating depressive illnesses with associated anxiety. The drug works by combining presynaptic α-adrenoceptor blocking activity with antihistamine properties, having little effect on central serotoninergic mechanisms (Brogden, Heel, Speight, & Avery, 1977).

Safety and Hazards

The safety data sheet for 8-Hydroxy Mianserin β-D-Glucuronide advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The detection of β-glucuronidase activity, which is involved in the metabolism of 8-Hydroxy Mianserin β-D-Glucuronide, is of great significance in biomedicine and environmental health . Recent advances in analytical chemistry have led to the development of rapid and reliable sensors for β-glucuronidase activity detection . Future research trends may focus on improving the sensitivity, accuracy, and simplicity of these detection methods .

Mecanismo De Acción

Target of Action

8-Hydroxy Mianserin β-D-Glucuronide is a metabolite of Mianserin . Mianserin primarily targets the Alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological functions.

Mode of Action

Mianserin, and by extension its metabolite 8-Hydroxy Mianserin β-D-Glucuronide, acts as an antagonist at these receptors . It blocks alpha-adrenergic and some types of serotonin receptors, inhibits norepinephrine reuptake, and strongly stimulates the release of norepinephrine . This interaction with the receptors results in changes in neurotransmitter levels, which can affect mood and other aspects of mental health.

Biochemical Pathways

Given its parent compound’s mechanism of action, it likely influences thenorepinephrine and serotonin pathways . These pathways are involved in regulating mood, sleep, and other cognitive functions.

Pharmacokinetics

It is known to be a metabolite of mianserin . Mianserin’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), may provide some insight into those of 8-Hydroxy Mianserin β-D-Glucuronide .

Result of Action

The molecular and cellular effects of 8-Hydroxy Mianserin β-D-Glucuronide’s action are likely similar to those of Mianserin. Mianserin has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . It may cause drowsiness and hematological problems .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 8-Hydroxy Mianserin β-D-Glucuronide involves the glucuronidation of 8-Hydroxy Mianserin using a glucuronidation reagent.", "Starting Materials": [ "8-Hydroxy Mianserin", "Glucuronidation reagent" ], "Reaction": [ "8-Hydroxy Mianserin is dissolved in a suitable solvent.", "The glucuronidation reagent is added to the solution and the reaction mixture is stirred at an appropriate temperature for a specific time.", "The reaction progress is monitored using analytical techniques such as HPLC or TLC.", "Once the reaction is complete, the product is isolated and purified using techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

140695-49-4 |

Fórmula molecular |

C₂₄H₂₈N₂O7 |

Peso molecular |

456.49 |

Sinónimos |

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl β-D-Glucopyranosiduronic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

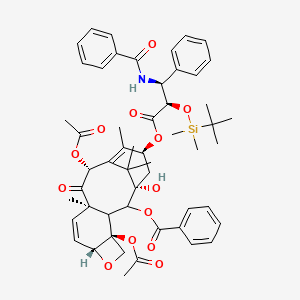

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

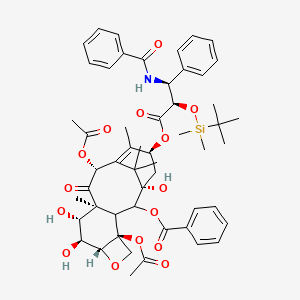

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

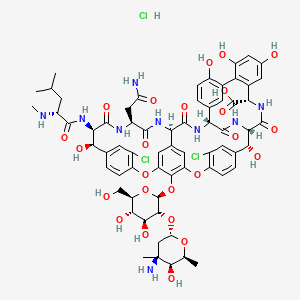

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)